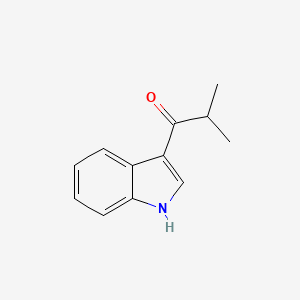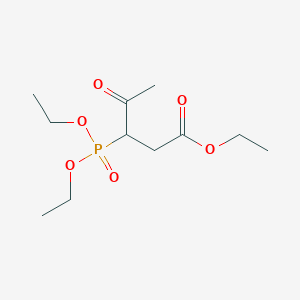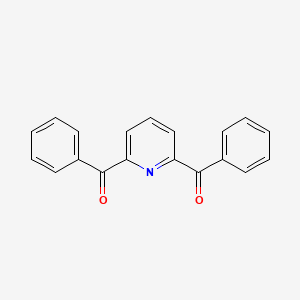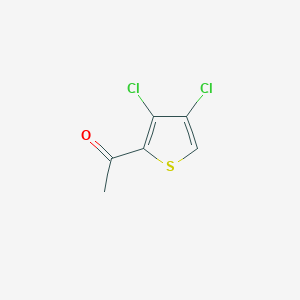![molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6](/img/no-structure.png)
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone (abbreviated as PT-MCA ) is a novel compound synthesized for its potential antitumor properties. It belongs to the class of pyrimido[5,4-g]pteridines, which have attracted attention due to their unique biological activities.
Synthesis Analysis
PT-MCA is synthesized via a one-step reaction involving 1,3-dimethyl-5,6-diaminouracil and activated double bond systems under controlled microwave irradiation. This efficient synthesis yields privileged biologically relevant scaffolds, including 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones.
Molecular Structure Analysis
PT-MCA’s molecular structure consists of a tetraoxo-6,7,8,9-tetrahydropyrimido[5,4-g]pteridine core, flanked by N,N-bis(2-chloroethyl)acetamide groups. The compound is designed as a DNA intercalator, potentially disrupting DNA replication and transcription.
Chemical Reactions Analysis
Electrochemical analysis reveals PT-MCA’s redox process on electrode surfaces. It interacts with DNA base pairs, inducing oxidative damage. The compound exhibits stronger anti-proliferation activity against cancer cells than mitoxantrone.
Physical And Chemical Properties Analysis
PT-MCA’s physical properties include solubility, melting point, and stability. Its chemical properties involve reactivity, stability in different environments, and potential degradation pathways.
安全和危害
While PT-MCA shows promise, safety assessments are crucial. Toxicity, potential side effects, and interactions with other compounds need thorough evaluation.
未来方向
- Investigate PT-MCA’s pharmacokinetics and pharmacodynamics.
- Explore its efficacy in animal models and clinical trials.
- Optimize synthesis methods for scalability.
- Assess long-term safety and potential drug interactions.
Remember that this analysis is based on available research, and further studies are needed to fully understand PT-MCA’s properties and potential applications.
属性
CAS 编号 |
5807-13-6 |
|---|---|
产品名称 |
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
分子式 |
C8H4N6O4 |
分子量 |
248.16 g/mol |
IUPAC 名称 |
1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18) |
InChI 键 |
SVDLRKRVMBVGHQ-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
规范 SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



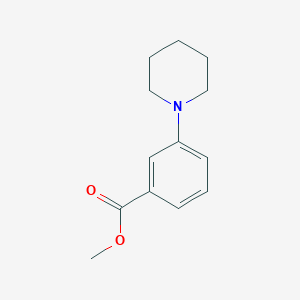
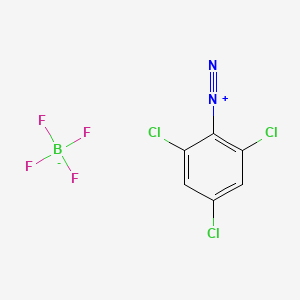
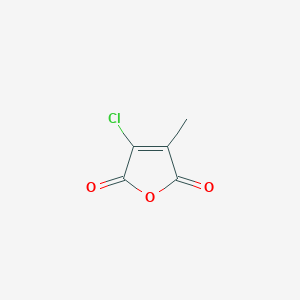
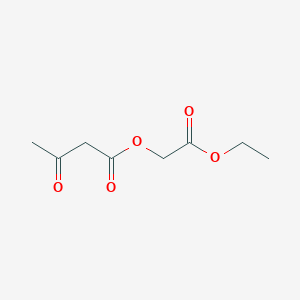
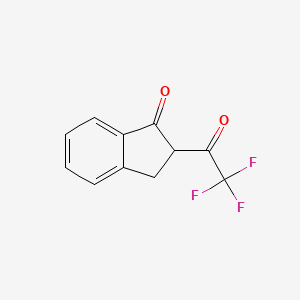
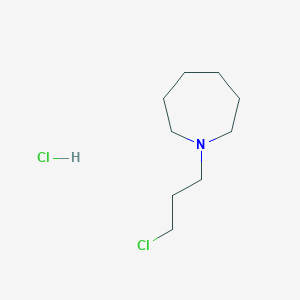
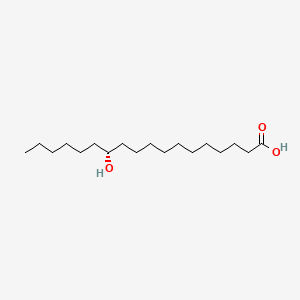
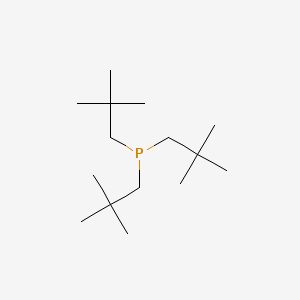
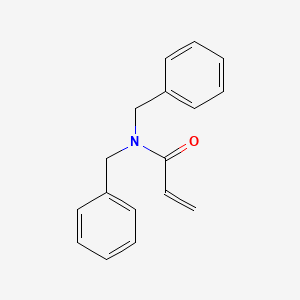
![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)
